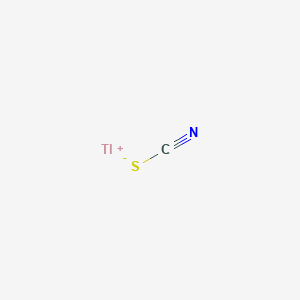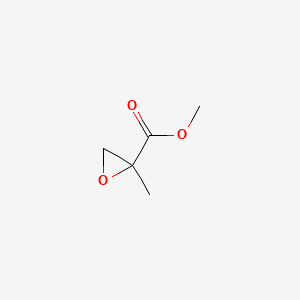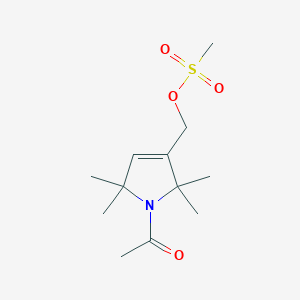
Thallium thiocyanate
Übersicht
Beschreibung
Thallium thiocyanate is a chemical compound with the molecular formula CNSTl . It is a compound of thallium, a metal, and thiocyanate, an anion composed of sulfur, carbon, and nitrogen .
Molecular Structure Analysis
At 24°C, Thallium thiocyanate is orthorhombic Pbcm, with S–C=1.622 (9) Å, C–N=1.173 (10) Å, and ∠S–C–N=178.7 (7)° . Above 90°C, it is tetragonal .
Chemical Reactions Analysis
A study of the reaction between thallium (III) and thiocyanate ion in aqueous HClO4 (0.2–2.0 mol dm –3) solutions has shown the complex [Tl (SCN)] 2+ to be reactive, yielding final products possibly through a dimer .
Physical And Chemical Properties Analysis
Thallium thiocyanate’s physical and chemical properties vary depending on the specific soluble thallium compound . It oxidizes slowly in air, even at room temperature, forming thallium (I) and thallium (III) oxides .
Wissenschaftliche Forschungsanwendungen
High Energy Radiation Detection
Thallium-based materials, including Thallium Thiocyanate, have been developed for high energy radiation detection . These materials have unique physical properties that make them suitable for this application . They have been used in a variety of fields such as medical imaging, homeland security, industrial monitoring, environmental survey, and physical science applications .
Semiconductor and Scintillator Radiation Detectors
Thallium-based materials, including Thallium Thiocyanate, have been actively investigated for their use in semiconductor and scintillator radiation detectors . These detectors operate through a direct detection process, where the incident radiation is directly converted to charge carriers, i.e., electrons and holes . The scintillator radiation detectors function through an indirect detection mechanism where scintillation light is firstly formed through the interaction between scintillator materials and incident radiation, followed by the generation of readable electrical signal from scintillator lights using the photosensors .
Thiocyanation Reactions
Thallium Thiocyanate can be involved in thiocyanation reactions, which mostly involve nucleophilic substitution, electrophilic substitution, and free radical thiocyanation catalyzed by transition metals or nonmetals .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thallium thiocyanate, also known as thallium(1+);thiocyanate, primarily targets the thiocyanate ion in aqueous solutions . The compound forms a complex with the thiocyanate ion, which is reactive and yields final products possibly through a dimer .
Mode of Action
The interaction between thallium(III) and the thiocyanate ion results in the formation of a reactive complex [Tl(SCN)]2+ . This complex undergoes a reaction, possibly forming a dimer as the final product . The reaction kinetics are influenced by the concentration of thiocyanate and thallium(III) in the solution .
Biochemical Pathways
Thallium primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It interferes with potassium pathways, affecting the Na+/K±ATPase activity . This can lead to changes in cell function and viability .
Pharmacokinetics
The pharmacokinetics of thallium thiocyanate involve a one-electron reduction in a 0.1 M KCNS solution . The diffusion coefficient and the diffusion current constant are determined during this process . The E1/2 is -0.470 V vs. s.c.e., indicating the potential of the compound to undergo redox reactions .
Result of Action
The result of the action of thallium thiocyanate is the formation of a reactive complex with the thiocyanate ion . This complex undergoes a reaction, yielding final products possibly through a dimer . On a cellular level, thallium toxicity can lead to oxidative stress and changes in cell function .
Action Environment
The action of thallium thiocyanate can be influenced by environmental factors. For instance, the presence of excess thiocyanate or thallium(III) in the solution can affect the rate of reaction . Moreover, thallium is a highly toxic trace element with high bioaccumulation . Its presence in the environment, particularly in water resources, is a significant concern . Therefore, the environmental context plays a crucial role in the action, efficacy, and stability of thallium thiocyanate.
Eigenschaften
IUPAC Name |
thallium(1+);thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Tl/c2-1-3;/h3H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGUHHJIJMEQF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlSCN, CNSTl | |
| Record name | thallium thiocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904990 | |
| Record name | Thallium(I) Thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium thiocyanate | |
CAS RN |
3535-84-0 | |
| Record name | Thallium thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium(I) Thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thallium thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)


![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
